molecular formula C9H14O4 B14638103 acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol CAS No. 54226-08-3

acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol

Cat. No.: B14638103
CAS No.: 54226-08-3
M. Wt: 186.20 g/mol
InChI Key: GZPLQSCEIULPEG-ZJLYAJKPSA-N
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Description

Acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol is a compound that combines the properties of acetic acid and a methoxy-substituted cyclohexadienol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclohexadienol precursor with acetic acid under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methoxy-substituted cyclohexadienols and acetic acid derivatives. Examples are:

Uniqueness

The uniqueness of acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of acetic acid and methoxy-substituted cyclohexadienol moieties makes it a valuable compound for various applications .

Properties

CAS No.

54226-08-3

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol

InChI

InChI=1S/C7H10O2.C2H4O2/c1-9-7-5-3-2-4-6(7)8;1-2(3)4/h2-8H,1H3;1H3,(H,3,4)/t6-,7-;/m1./s1

InChI Key

GZPLQSCEIULPEG-ZJLYAJKPSA-N

Isomeric SMILES

CC(=O)O.CO[C@@H]1C=CC=C[C@H]1O

Canonical SMILES

CC(=O)O.COC1C=CC=CC1O

Origin of Product

United States

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